molecular formula C21H35Cl2MnN5 B1230995 Imisopasem manganese

Imisopasem manganese

Cat. No.: B1230995
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the coordination of manganese ions with specific ligands to form a stable complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It catalyzes the dismutation of superoxide anions (O2•−) into oxygen (O2) and hydrogen peroxide (H2O2) .

Common Reagents and Conditions:

    Oxidation: this compound can participate in oxidation reactions where it interacts with superoxide anions.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Major Products Formed: The primary products formed from the reactions involving this compound are oxygen and hydrogen peroxide .

Mechanism of Action

Imisopasem manganese mimics the activity of manganese superoxide dismutase by catalyzing the conversion of superoxide anions into less harmful molecules, such as oxygen and hydrogen peroxide. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids . The compound targets reactive oxygen species and plays a crucial role in mitigating oxidative stress .

Properties

Molecular Formula

C21H35Cl2MnN5

Molecular Weight

483.4 g/mol

IUPAC Name

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L

SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Synonyms

imisopasem manganese
M 40403
M-40403
M40403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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